molecular formula C27H30N2O7 B12143476 5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxyben zo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxyben zo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12143476
M. Wt: 494.5 g/mol
InChI Key: XJFLKYRKPHXUPP-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps, including the formation of the pyrrolin-2-one core, the introduction of the dimethoxyphenyl group, and the attachment of the dimethylamino propyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolin-2-one derivatives with different substituents on the phenyl and furan rings. Examples include:

  • 5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
  • 5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Uniqueness

The uniqueness of 5-(2,3-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O7/c1-28(2)13-8-14-29-22(17-10-7-12-19(34-4)26(17)35-5)21(24(31)27(29)32)23(30)20-15-16-9-6-11-18(33-3)25(16)36-20/h6-7,9-12,15,22,31H,8,13-14H2,1-5H3

InChI Key

XJFLKYRKPHXUPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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